Comparative Biochemical Potency of DTRMWXHS-12 Against BTK
DTRMWXHS-12 exhibits high biochemical potency, inhibiting BTK with an IC₅₀ of 0.7 nM [1]. This potency is comparable to the first-in-class inhibitor ibrutinib, which has a reported IC₅₀ of 0.5 nM [2]. While this indicates DTRMWXHS-12 is a potent inhibitor, its primary differentiation does not lie in superior potency but in its selectivity profile, which is quantified separately.
| Evidence Dimension | BTK Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Ibrutinib: 0.5 nM |
| Quantified Difference | Approximately 1.4-fold less potent than ibrutinib |
| Conditions | In vitro biochemical kinase assay |
Why This Matters
This data confirms DTRMWXHS-12's status as a potent BTK inhibitor, placing its primary therapeutic value proposition on enhanced selectivity rather than potency alone.
- [1] Schuster SJ, et al. Simultaneous Global Phase I Studies of a Differentiated BTK Inhibitor, Dtrmwxhs-12, in Relapsed/Refractory Patients with Chronic Lymphocytic Leukemia and B-Cell Lymphomas. Blood. 2017;130(Supplement 1):4056. View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. View Source
